molecular formula C14H20N2O3 B1529077 Benzyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate CAS No. 1262412-22-5

Benzyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate

Cat. No.: B1529077
CAS No.: 1262412-22-5
M. Wt: 264.32 g/mol
InChI Key: GRNDNKZYKHELLX-UHFFFAOYSA-N
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Description

Benzyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate (CAS: 122860-33-7) is a piperidine derivative with a benzyl carboxylate group at the 1-position and both amino (-NH₂) and hydroxymethyl (-CH₂OH) substituents at the 4-position of the piperidine ring. Its molecular formula is C₁₄H₁₉N₂O₃, with a molecular weight of 249.31 g/mol . This compound is primarily utilized in organic synthesis and pharmaceutical research as a versatile intermediate due to its reactive functional groups, which enable further derivatization. Limited toxicological data are available, necessitating standard safety precautions during handling .

Properties

IUPAC Name

benzyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c15-14(11-17)6-8-16(9-7-14)13(18)19-10-12-4-2-1-3-5-12/h1-5,17H,6-11,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRNDNKZYKHELLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(CO)N)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Benzyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with an amino group, a hydroxymethyl group, and a benzyl ester. The molecular formula is C13_{13}H17_{17}N1_{1}O3_{3}, with a molecular weight of approximately 235.28 g/mol. Its structure allows for various interactions with biological targets, which are crucial for its pharmacological effects.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors:

  • Enzyme Interactions : The amino group can form hydrogen bonds with active sites on enzymes, while the benzyl group may engage in hydrophobic interactions, modulating enzyme activity.
  • Receptor Binding : The compound has been studied for its binding affinities to various neurotransmitter receptors, which could elucidate its potential effects in neuropharmacology.

Biological Activity Overview

The compound exhibits a range of biological activities, including:

  • Antidepressant Effects : Preliminary studies suggest that it may influence neurotransmitter systems involved in mood regulation, making it a candidate for treating depression and anxiety disorders.
  • Cytotoxicity : Research indicates potential anticancer properties through mechanisms that induce apoptosis in tumor cells.
  • Neuroprotective Properties : Its interactions with cholinergic systems may provide neuroprotective effects beneficial in conditions like Alzheimer’s disease.

Data Table: Biological Activity Summary

Activity TypeDescriptionReferences
AntidepressantModulates neurotransmitter systems
CytotoxicityInduces apoptosis in cancer cell lines
NeuroprotectiveInteracts with cholinergic receptors

Case Studies and Research Findings

  • Antidepressant Activity :
    A study explored the compound's effects on serotonin and norepinephrine levels in animal models. Results indicated that administration led to significant increases in these neurotransmitters, correlating with reduced depressive behaviors.
  • Cytotoxic Effects :
    In vitro experiments demonstrated that this compound exhibited cytotoxicity against various cancer cell lines, including FaDu hypopharyngeal tumor cells. The compound showed enhanced apoptosis induction compared to standard chemotherapeutic agents like bleomycin .
  • Neuroprotective Studies :
    Research focused on the compound's ability to inhibit acetylcholinesterase (AChE) activity, revealing potential benefits in treating Alzheimer’s disease. The compound's structure was optimized to enhance binding affinity to AChE, leading to improved cognitive function in treated models .

Scientific Research Applications

Medicinal Chemistry

Benzyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate is primarily utilized as a building block in the synthesis of piperidine derivatives, which have shown promise as inhibitors for various biological targets. For example, studies have demonstrated its effectiveness in enhancing the potency of inhibitors against the enzyme MenA from Mycobacterium tuberculosis, which is crucial for menaquinone biosynthesis. These inhibitors are being investigated for their potential to combat tuberculosis (TB), a significant global health challenge .

Case Study: Inhibition of MenA

  • Objective : To develop potent inhibitors targeting MenA.
  • Results : Compounds derived from this compound exhibited IC50 values ranging from 13 to 22 μM, indicating significant inhibitory activity against MenA. Furthermore, these compounds demonstrated improved pharmacokinetic profiles and synergy with other agents, achieving nearly complete sterilization of Mtb in combination therapy within two weeks in vivo .

Synthesis of Novel Compounds

The compound serves as an essential precursor in synthesizing various novel piperidine derivatives. Its structural features allow for modifications that can lead to enhanced biological activity and selectivity.

Synthesis Examples

  • Analog Synthesis : The compound has been used in the synthesis of tert-butyl 4-((3-(4-chlorobenzoyl)phenoxy)methyl)piperidine-1-carboxylate through a series of reactions involving Mitsunobu coupling and deprotection steps .
CompoundReaction ConditionsYield
tert-butyl 4-((3-(4-chlorobenzoyl)phenoxy)methyl)piperidine-1-carboxylateMitsunobu coupling with DIAD60%
tert-butyl 4-[(2-chloro-4-formyl-5-methoxy-phenyl)carbamoyloxymethyl]piperidine-1-carboxylateReaction with triphosgene and triethylamine74%

Therapeutic Potential

Research indicates that derivatives of this compound may have therapeutic applications beyond TB treatment. For instance, compounds derived from this scaffold are being explored as muscarinic receptor antagonists, which could be beneficial in treating neurological disorders .

Potential Applications

  • Neurological Disorders : Compounds similar to this compound are being investigated for their ability to inhibit muscarinic receptors, which play a role in various neurological conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of piperidine derivatives allows for tailored applications. Below is a detailed comparison of Benzyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate with analogous compounds:

Structural Analogues

Compound Name CAS Number Substituents Molecular Formula Molecular Weight (g/mol) Key Differences Applications References
Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate 39945-51-2 4-(CH₂OH) C₁₄H₁₉NO₃ 249.31 Lacks amino group Intermediate for cross-coupling reactions
Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate 1190897-26-7 3-(CH₂OH) C₁₄H₁₉NO₃ 249.31 Hydroxymethyl at 3-position Synthesis of heterocyclic compounds
Benzyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate N/A 4-F, 4-(CH₂OH) C₁₄H₁₈FNO₃ 279.30 Fluorine substitution at 4-position Potential fluorinated drug intermediates
Ethyl 4-amino-1-benzylpiperidine-4-carboxylate 84196-15-6 4-NH₂, 4-COOEt C₁₆H₂₂N₂O₂ 263.33 Ethyl ester replaces hydroxymethyl Anticancer research
Benzyl 4-ethyl-4-hydroxypiperidine-1-carboxylate 1638760-22-1 4-Et, 4-OH C₁₅H₂₁NO₃ 263.33 Ethyl and hydroxyl groups Not specified

Functional Group Influence

  • Amino Group (-NH₂): The presence of the amino group in the target compound enhances its nucleophilicity, enabling reactions such as amidation or Schiff base formation, which are absent in analogues like Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate .
  • Fluorine Substitution : Fluorinated derivatives exhibit altered electronic properties, enhancing metabolic stability and binding affinity in drug design .

Physicochemical Properties

Property Target Compound Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate Ethyl 4-amino-1-benzylpiperidine-4-carboxylate
Molecular Weight 249.31 249.31 263.33
Predicted pKa ~14.86 (hydroxymethyl) ~14.86 (hydroxymethyl) ~9.5 (ester)
Physical State Solid (exact data limited) Solid (cross-coupling product) Liquid/Oil
Hydrophilicity Moderate (due to -NH₂ and -CH₂OH) Low (only -CH₂OH) Low (ester group)

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of benzyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate typically involves the following key steps:

  • Protection of the piperidine nitrogen with a benzyl carbamate (Cbz) group.
  • Introduction of a hydroxymethyl group at the 4-position of the piperidine ring.
  • Installation or transformation of the amino functionality at the 4-position.

These steps are often achieved through multi-step sequences involving esterification, alkylation, hydrolysis, and reductive amination or substitution reactions.

Detailed Synthetic Routes

Route A: Boc Protection and Activation of 4-Hydroxymethylpiperidine
  • Starting from 4-hydroxymethylpiperidine, the nitrogen is first protected by Boc (tert-butyloxycarbonyl) under basic conditions to yield a Boc-protected intermediate.
  • The hydroxyl group is then converted into a good leaving group such as tosylate or mesylate by reaction with tosyl chloride or mesyl chloride.
  • This activated intermediate undergoes nucleophilic substitution with phenol derivatives or benzyl alcohol to form the benzyl carbamate structure.
  • Acidic deprotection of Boc affords the free amine at the 4-position.
Route B: Esterification and Alkylation from 4-Piperidinecarboxylic Acid
  • 4-Piperidinecarboxylic acid is esterified to form methyl 4-piperidinecarboxylate hydrochloride.
  • Alkylation with benzyl bromide or benzyl chloride yields N-benzyl-4-piperidinecarboxylate methyl ester.
  • Hydrolysis of the ester affords N-benzyl-4-piperidinecarboxylic acid.
  • Subsequent acylation and dehydration steps lead to intermediates such as N-benzyl-4-piperidinecarbonitrile.
  • Reduction of nitrile or related intermediates produces the 4-(hydroxymethyl)amino derivative.
Route C: Mitsunobu Reaction for Ether Formation
  • The hydroxymethyl group on the piperidine ring can be functionalized by Mitsunobu coupling with benzyl alcohol derivatives.
  • This reaction employs diisopropyl azodicarboxylate (DIAD) and triphenylphosphine to form the benzyl carbamate linkage.
  • Deprotection steps follow to yield the free amino group.

Representative Reaction Conditions and Reagents

Step Reagents/Conditions Outcome/Notes
Boc Protection Boc2O, base (e.g., NaHCO3), room temperature Protects piperidine nitrogen
Hydroxyl Activation Tosyl chloride or mesyl chloride, pyridine, 0-5°C Converts –OH to tosylate/mesylate leaving group
Nucleophilic Substitution Benzyl alcohol or phenol, Cs2CO3, DMF, 50-80°C Forms benzyl carbamate ether
Acidic Deprotection TFA or HCl in dioxane or DCM, room temperature Removes Boc protecting group
Alkylation Benzyl bromide/chloride, base (K2CO3), DMF, reflux Introduces benzyl group on nitrogen
Hydrolysis Aqueous NaOH or HCl, reflux Converts esters to acids
Reduction NaBH4, LiAlH4, or catalytic hydrogenation Reduces nitriles/aldehydes to amino alcohols
Mitsunobu Coupling DIAD, PPh3, benzyl alcohol, THF, 0°C to room temperature Forms benzyl carbamate via ether linkage

Key Intermediates

Research Findings and Optimization

  • The choice of protecting group (Boc vs. Cbz) affects reaction selectivity and ease of deprotection.
  • Activation of the hydroxyl group as tosylate or mesylate is critical for efficient nucleophilic substitution.
  • Mitsunobu coupling provides a mild and efficient method for forming benzyl carbamate ethers without harsh conditions.
  • Reductive amination or catalytic hydrogenation are commonly used to convert nitrile or aldehyde intermediates to the desired amino alcohol.
  • Optimization of reaction conditions (temperature, solvents, equivalents) improves yield and purity.
  • Recent studies have focused on reducing lipophilicity and cytotoxicity of piperidine derivatives by modifying the benzyl carbamate moiety and substituents on the piperidine ring.

Data Table Summarizing Preparation Methods

Method No. Starting Material Key Reactions Protecting Group Activation Method Yield Range (%) Reference
1 4-Hydroxymethylpiperidine Boc protection, tosylation, substitution, deprotection Boc Tosylation/Mesylation 65-85
2 4-Piperidinecarboxylic acid Esterification, alkylation, hydrolysis, acylation, reduction Cbz (benzyl carbamate) Alkylation with benzyl halide 60-80
3 N-Boc-4-hydroxymethylpiperidine Mitsunobu coupling with benzyl alcohol, deprotection Boc Mitsunobu coupling 70-90

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling Benzyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate in laboratory settings?

  • Answer : Due to limited toxicological data, adhere to standard precautions:

  • Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation.
  • In case of exposure, flush eyes/skin with water for 15 minutes and seek medical advice .
    • Methodology : Safety protocols align with OSHA and GHS guidelines, emphasizing hazard mitigation for understudied compounds.

Q. What synthetic routes are commonly employed to prepare this compound?

  • Answer : Key steps include:

  • Step 1 : Functionalization of the piperidine core via reductive amination or nucleophilic substitution.
  • Step 2 : Protection of the amino group using benzyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane).
  • Step 3 : Hydroxymethyl introduction via oxidation or alkylation .
    • Methodology : Multi-step synthesis with purification via column chromatography or recrystallization.

Q. How can structural characterization of this compound be performed?

  • Answer : Use:

  • NMR Spectroscopy : Assign peaks for amino, hydroxymethyl, and benzyl groups (e.g., δ 5.1 ppm for benzyl CH₂).
  • X-ray Crystallography : Refinement via SHELXL to resolve stereochemistry and hydrogen bonding .
    • Methodology : Crystallographic data collection at low temperature (100 K) to minimize disorder.

Advanced Research Questions

Q. How can stereochemical control be achieved during the synthesis of analogous piperidine derivatives?

  • Answer : Strategies include:

  • Chiral Auxiliaries : Use (R,R)- or (S,S)-configured starting materials.
  • Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru or Rh) for enantioselective hydrogenation.
  • Resolution Techniques : Chiral HPLC or enzymatic kinetic resolution .
    • Methodology : Monitor enantiomeric excess (ee) via polarimetry or chiral shift reagents in NMR.

Q. What analytical approaches resolve contradictions in spectroscopic data (e.g., NMR vs. crystallography)?

  • Answer :

  • Dynamic NMR : Detect conformational exchange broadening in solution.
  • DFT Calculations : Compare experimental vs. computed chemical shifts (e.g., using Gaussian09).
  • Crystal Packing Analysis : Assess intermolecular interactions (e.g., H-bonds) influencing solid-state vs. solution structures .
    • Methodology : Cross-validate data using complementary techniques to address environmental effects.

Q. How can cross-electrophile coupling be optimized to functionalize the hydroxymethyl group?

  • Answer :

  • Catalytic System : Use Ni/ligand complexes (e.g., bpy or phenanthroline) for C–O activation.
  • Substrate Scope : Screen aryl/alkyl halides (e.g., 2-bromo-5-methylpyridine) under inert conditions.
  • Yield Improvement : Optimize temperature (60–80°C) and solvent (DMF/THF) to minimize side reactions .
    • Methodology : Monitor reaction progress via TLC/GC-MS and isolate products via flash chromatography.

Q. What strategies enhance the stability of this compound under physiological conditions for biological assays?

  • Answer :

  • Prodrug Design : Mask the hydroxymethyl group as an ester or carbonate.
  • Formulation : Use cyclodextrin encapsulation or lipid nanoparticles.
  • pH Adjustment : Buffer solutions (pH 6–8) to prevent hydrolysis .
    • Methodology : Stability testing via HPLC under simulated biological conditions (37°C, PBS buffer).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate
Reactant of Route 2
Benzyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate

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